![molecular formula C15H22N2O3S2 B2841615 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415566-47-9](/img/structure/B2841615.png)
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea, also known as EDP-M, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. EDP-M is a urea derivative that has been synthesized using a unique method, and it has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of signaling pathways, and modulation of the immune response. 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been shown to have antioxidant and anti-inflammatory properties. In addition, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to enhance cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea in lab experiments is its unique structure, which makes it a potential candidate for drug development. 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also shown promising results in various scientific research applications, including cancer research, neuroscience, and immunology. However, there are also limitations to using 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea in lab experiments, including its limited availability and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea research, including further studies to fully understand its mechanism of action, the development of 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea derivatives with improved properties, and the evaluation of 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea in clinical trials for various diseases. In addition, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea could be used as a tool compound to study various biological processes and signaling pathways.
Méthodes De Synthèse
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is synthesized using a unique method that involves the reaction of 2-ethoxyaniline with 6-hydroxy-1,4-dithiepan-6-ylmethyl isocyanate. The reaction results in the formation of 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea, which is then purified using various techniques, including column chromatography and recrystallization. The purity of 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is determined using various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has shown promising results in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to enhance cognitive function and memory in animal models. In immunology, 1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-2-20-13-6-4-3-5-12(13)17-14(18)16-9-15(19)10-21-7-8-22-11-15/h3-6,19H,2,7-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGHNJPPFQSFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide](/img/structure/B2841532.png)
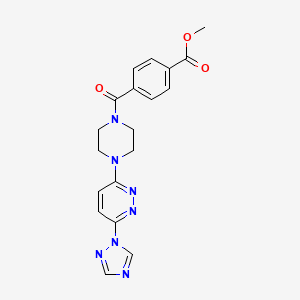

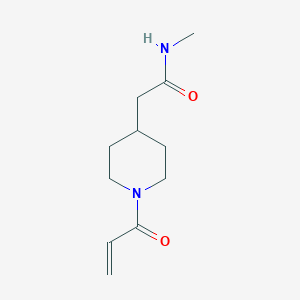
![1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2841542.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2841546.png)
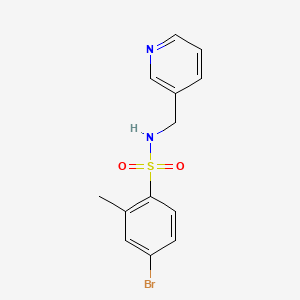
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2841549.png)
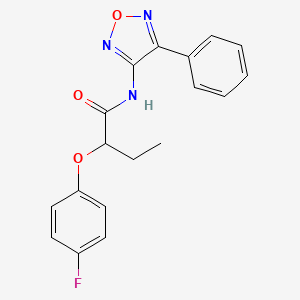
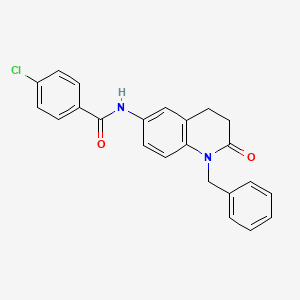


![2-cyano-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2841554.png)